(S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate
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Overview
Description
(S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a spiro[4.4]nonane core, a tert-butyl ester group, and an aminomethyl substituent. The spirocyclic framework imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction. For instance, a precursor containing a suitable leaving group can undergo nucleophilic substitution to form the spirocyclic structure. The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can enhance reaction efficiency and scalability. Additionally, the use of chiral catalysts or auxiliaries may be employed to ensure the desired stereochemistry is achieved in the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form imines or nitriles under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its rigid spirocyclic structure makes it a valuable scaffold for designing new ligands and catalysts .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions due to its unique three-dimensional structure. It may also serve as a model compound for investigating the behavior of spirocyclic systems in biological environments .
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the aminomethyl group suggests that it could interact with biological targets such as enzymes or receptors .
Industry
In industry, this compound can be used in the development of new materials, including polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism by which (S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane derivatives: These compounds share the same spirocyclic core but differ in their substituents.
Aminomethyl-substituted spirocycles: These compounds have similar aminomethyl groups but may have different core structures.
Uniqueness
(S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate is unique due to its combination of a spiro[4.4]nonane core, a tert-butyl ester group, and an aminomethyl substituent. This combination imparts distinct chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C12H22N2O4 |
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Molecular Weight |
258.31 g/mol |
IUPAC Name |
tert-butyl (8S)-8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(15)14-8-12(6-9(14)7-13)16-4-5-17-12/h9H,4-8,13H2,1-3H3/t9-/m0/s1 |
InChI Key |
DJMRDDAPSLSCNC-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C[C@H]1CN)OCCO2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CN)OCCO2 |
Origin of Product |
United States |
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